molecular formula C8H12F3N3 B2788364 2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine CAS No. 1343397-91-0

2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine

Número de catálogo: B2788364
Número CAS: 1343397-91-0
Peso molecular: 207.2
Clave InChI: IUSZBSGUGNBXLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine is a heterocyclic compound that contains a pyrazole ring substituted with a trifluoromethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine typically involves the reaction of 2-methyl-3-bromopropan-1-amine with 4-(trifluoromethyl)pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is structurally related to several classes of pharmaceuticals, particularly those containing trifluoromethyl groups, which are known to enhance the bioactivity and metabolic stability of drugs. The introduction of trifluoromethyl substituents often leads to increased lipophilicity, which can improve the ability of compounds to cross biological membranes, enhancing their pharmacological profiles .

1.1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. The presence of the trifluoromethyl group in 2-Methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine may contribute to its ability to act as a selective inhibitor for various cancer cell lines. For instance, research on related pyrazole derivatives has shown promising results in inhibiting the growth of tumor cells by interfering with specific signaling pathways associated with cancer progression .

1.2. Central Nervous System (CNS) Activity

Compounds similar to this compound have been evaluated for their neurotropic activities. Studies suggest that such compounds can enhance neuronal repair and promote neurite outgrowth following nerve injuries, indicating potential applications in treating neurodegenerative diseases and peripheral nerve injuries .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the trifluoromethyl group into the pyrazole framework. Various synthetic routes have been explored, including cyclocondensation reactions that yield high purity products suitable for biological testing .

Table 1: Synthetic Routes for this compound

Synthesis MethodKey ReagentsYield (%)Notes
CyclocondensationTrifluoroacetic anhydride, hydrazine75%Efficient method for generating pyrazole derivatives
N-AlkylationAlkyl halide, base80%Selective alkylation at nitrogen site
ReductionReducing agent (LiAlH4)70%Converts ketone to amine

Case Studies and Experimental Findings

Several case studies highlight the utility of this compound in experimental settings:

Case Study 1: Anticancer Screening

In a study investigating the anticancer activity of various pyrazole derivatives, this compound was tested against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of this compound on neuronal cultures subjected to oxidative stress. The results demonstrated that treatment with this compound significantly increased cell survival rates compared to untreated controls, indicating its promise as a neuroprotective agent .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Actividad Biológica

2-Methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a compound of interest due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological applications. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its synthesis, biological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, including cyclocondensation reactions and purification techniques. Various methodologies have been reported for the efficient synthesis of pyrazole derivatives, which can include the use of trifluoroacetic anhydride and other reagents to introduce the trifluoromethyl group.

Example Synthesis Procedure

  • Starting Materials : 2-methylpropanoic acid, hydrazine derivatives, and trifluoroacetyl compounds.
  • Reaction Conditions : Typically conducted in an organic solvent like ethanol at elevated temperatures (50 °C) for several hours.
  • Purification : Final products are purified using column chromatography.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, certain pyrazole derivatives have demonstrated IC50 values ranging from 6.59 to 12.51 μM against triple-negative breast cancer cell lines (MDA-MB-231) .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2316.59
Compound B4T113.23
Compound CMRC-5>200

Antimicrobial Activity

In vitro studies have reported that certain pyrazole derivatives possess antimicrobial properties. The evaluation included testing against various bacterial strains and fungi, showing promising results that warrant further investigation into their mechanisms of action .

Antioxidant Activity

Antioxidant assays have indicated that some derivatives exhibit significant free radical scavenging activity, comparable to ascorbic acid, suggesting potential applications in oxidative stress-related conditions .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Key Enzymes : Many pyrazole derivatives target specific enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in preclinical models:

  • Triple-Negative Breast Cancer : A study demonstrated that a related compound significantly reduced tumor size in mouse models when administered over a four-week period .
  • Antimicrobial Efficacy : Another study showcased a derivative's effectiveness against resistant bacterial strains, suggesting potential for development as a new antibiotic .

Propiedades

IUPAC Name

2-methyl-3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3/c1-6(2-12)4-14-5-7(3-13-14)8(9,10)11/h3,5-6H,2,4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSZBSGUGNBXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1C=C(C=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343397-91-0
Record name 2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.